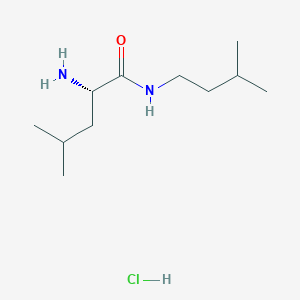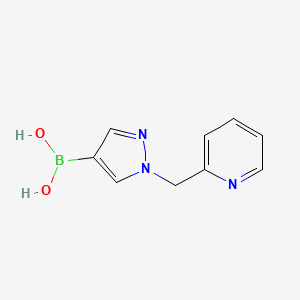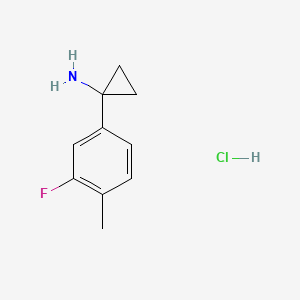![molecular formula C14H15F2N3 B15050877 3-cyclopropyl-N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B15050877.png)
3-cyclopropyl-N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine is an organic compound belonging to the class of phenylpyrazoles
Preparation Methods
The synthesis of 3-cyclopropyl-N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the reaction of 1,2-difluorobenzene with 3-chlorpromazine chloride, producing the desired compound through a series of intermediate steps .
Chemical Reactions Analysis
3-cyclopropyl-N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-cyclopropyl-N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-cyclopropyl-N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine can be compared with other phenylpyrazole compounds, such as:
- N-cyclopropyl-3-{[1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]amino}-4-methylbenzamide
- 2-Cyclopropyl-N-[(1S,3R,4aS,9aR)-3-{2-[(2,5-difluorobenzyl)amino]-2-oxoethyl}-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano 3,4-bbenzofuran-6-yl]acetamide
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C14H15F2N3 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(3,5-difluorophenyl)methyl]-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C14H15F2N3/c1-19-14(7-13(18-19)10-2-3-10)17-8-9-4-11(15)6-12(16)5-9/h4-7,10,17H,2-3,8H2,1H3 |
InChI Key |
NLRLHFDDXVWSAP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)NCC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}prop-2-enenitrile](/img/structure/B15050798.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15050801.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15050808.png)

![[(Pyrrolidin-1-yl)methyl]boronic acid](/img/structure/B15050816.png)
![4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol](/img/structure/B15050833.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15050845.png)

![4-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol](/img/structure/B15050864.png)
![[(2R)-3-carboxy-2-[(3-hydroxybutanoyl)oxy]propyl]trimethylazanium](/img/structure/B15050876.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B15050885.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B15050897.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine](/img/structure/B15050898.png)
